molecular formula C19H21N3O5 B4995941 N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide

N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide

Cat. No.: B4995941
M. Wt: 371.4 g/mol
InChI Key: PEDKYECXTNAYOU-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butyl group, a nitrophenoxy group, and an acetylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrophenol.

    Formation of 3-nitrophenoxyacetic acid: 3-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-nitrophenoxyacetic acid.

    Acylation: The 3-nitrophenoxyacetic acid is then acylated with benzoyl chloride to form 3-nitrophenoxyacetyl chloride.

    Amidation: Finally, the 3-nitrophenoxyacetyl chloride is reacted with N-tert-butylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Sodium hydroxide or other strong bases can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide
  • N-tert-butyl-2-{[(2-nitrophenoxy)acetyl]amino}benzamide
  • N-tert-butyl-2-{[(3-methoxyphenoxy)acetyl]amino}benzamide

Uniqueness

N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-tert-butyl-2-[[2-(3-nitrophenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-19(2,3)21-18(24)15-9-4-5-10-16(15)20-17(23)12-27-14-8-6-7-13(11-14)22(25)26/h4-11H,12H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDKYECXTNAYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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